

Tert-butyl (piperidin-4-ylmethyl)carbamate CAS number 135632-53-0

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Compound of Interest

Compound Name: *Tert-butyl (piperidin-4-ylmethyl)carbamate*

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An In-Depth Technical Guide to **Tert-butyl (piperidin-4-ylmethyl)carbamate** (CAS: 135632-53-0): A Cornerstone Building Block in Modern Drug Discovery

Executive Summary

Tert-butyl (piperidin-4-ylmethyl)carbamate, registered under CAS number 135632-53-0, is a bifunctional organic compound of significant strategic importance in the fields of medicinal chemistry and pharmaceutical development. It masterfully combines two of the most valuable structural motifs in drug design: the conformationally versatile piperidine ring and the robust, yet selectively cleavable, tert-butyloxycarbonyl (Boc) protecting group. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals. By elucidating the causality behind its synthetic utility and providing field-proven protocols, this document serves as a comprehensive resource for leveraging this key building block in the creation of complex, next-generation therapeutic agents.

The Strategic Importance of a Bifunctional Building Block

The utility of **Tert-butyl (piperidin-4-ylmethyl)carbamate** stems from the synergistic interplay of its constituent parts. Understanding these components is fundamental to appreciating its value in multi-step organic synthesis.

The Piperidine Scaffold: A Privileged Structure in Pharmaceuticals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in approved pharmaceuticals and bioactive natural products.^{[1][2][3]} Its prevalence is due to its sp^3 -hybridized framework, which provides a three-dimensional architecture that allows for precise and favorable interactions with biological targets like enzymes and receptors.^[4] Piperidine derivatives are integral to over twenty classes of drugs, including treatments for cancer, Alzheimer's disease, infectious diseases, and neuropathic pain, underscoring their vast therapeutic relevance.^{[1][3][5][6]}

The Boc Protecting Group: Enabling Selective Synthesis

Modern drug synthesis is a discipline of control. The tert-butyloxycarbonyl (Boc) group is arguably the most common and indispensable tool for the temporary protection of amines.^[7] It converts a highly nucleophilic amine into a significantly less reactive carbamate, thereby allowing chemists to perform reactions on other parts of a molecule without unintended side reactions.^{[4][8]} The key to the Boc group's power is its orthogonality; it is stable under basic, nucleophilic, and reductive conditions but can be removed cleanly and efficiently under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).^{[8][9][10]}

Tert-butyl (piperidin-4-ylmethyl)carbamate: Merging Stability and Reactivity

This compound ingeniously combines these two features. It offers a stable piperidine ring with a secondary amine that can be functionalized, and a primary amine (attached via a methylene linker) that is masked by the Boc group. This design allows for a sequential and highly controlled synthetic strategy: one can first modify the piperidine nitrogen, and then, in a subsequent step, deprotect the primary amine to reveal a new reactive handle for further elaboration. This makes it an exceptionally versatile and valuable starting material in synthetic campaigns.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Identity and Chemical Properties

The fundamental properties of **Tert-butyl (piperidin-4-ylmethyl)carbamate** are summarized below.

Property	Value	Reference(s)
CAS Number	135632-53-0	[11] [12] [13]
IUPAC Name	tert-butyl N-(piperidin-4-ylmethyl)carbamate	[11] [12]
Synonyms	4-(Boc-Aminomethyl)piperidine, 4-(tert-Butoxycarbonylaminomethyl)piperidine	[11] [13]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[11] [12]
Molecular Weight	214.31 g/mol	[12] [13]
Appearance	White to yellow solid, semi-solid, or liquid	
Storage	Store at room temperature under an inert atmosphere, keep in a dark place.	[14]

Safety and Handling Precautions

According to aggregated GHS data, this compound is classified as a hazardous substance.[\[11\]](#)

- **Hazards:** Causes skin irritation and serious eye irritation. A significant portion of notifications also indicate that it may cause severe skin burns and eye damage.[\[11\]](#)
- **Personal Protective Equipment (PPE):** Always wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[\[15\]](#)

- First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek immediate medical attention if irritation or other symptoms persist.[15][16]

Synthesis and Characterization

The synthesis of the title compound is a standard procedure in organic chemistry, relying on the well-established reaction for Boc protection of a primary amine.

Representative Synthesis Protocol: Boc Protection of 4-(Aminomethyl)piperidine

This protocol describes the synthesis of **Tert-butyl (piperidin-4-ylmethyl)carbamate** from commercially available starting materials. The causality behind this choice is its efficiency and high yield, driven by the nucleophilic attack of the primary amine on the electrophilic Boc anhydride.

Reagents and Materials:

- 4-(Aminomethyl)piperidine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or Sodium Hydroxide (NaOH)
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Water (for workup)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

- Dissolution: In a round-bottom flask, dissolve 4-(aminomethyl)piperidine (1.0 eq) in THF (approx. 0.5 M solution).

- Base Addition: Add a base such as triethylamine (1.1 eq) to the solution. The base scavenges the proton from the amine, increasing its nucleophilicity.[9]
- Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (Boc_2O) (1.05 eq) in a minimal amount of THF and add it dropwise to the amine solution at 0 °C (ice bath). The reaction is exothermic, and slow addition helps control the temperature.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. The driving force is the formation of a stable carbamate and the breakdown of the t-butyl carbonate leaving group into CO_2 and t-butoxide.[7][8]
- Quenching & Extraction: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine. This removes water-soluble byproducts and excess base.
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo to yield the crude product.
- Purification: If necessary, purify the product by column chromatography on silica gel to obtain **Tert-butyl (piperidin-4-ylmethyl)carbamate** as a pure compound.

Workflow for Structural Verification and Purity Analysis

A systematic workflow is critical to validate the identity and purity of the synthesized compound.

Caption: Workflow for Synthesis and Analytical Validation.

Key Analytical Techniques and Expected Results

Confirming the structure and purity is a non-negotiable step. The following techniques are standard.[4]

Technique	Purpose	Expected Result
¹ H NMR	Structural confirmation	Signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), piperidine ring protons, and methylene linker protons.
¹³ C NMR	Structural confirmation	Carbon signals for the tert-butyl group, the carbamate carbonyl, and the distinct carbons of the piperidine ring.
ESI-MS	Molecular Weight Verification	A prominent ion peak corresponding to [M+H] ⁺ at $m/z \approx 215.17$. ^[17]
HPLC	Purity Determination	A single major peak, indicating the purity of the compound (typically >97%).

Core Reactivity and Synthetic Utility

The synthetic power of this molecule lies in its two distinct nitrogen atoms, which can be addressed with orthogonal chemical strategies.

The Duality of Reactive Sites: A Chemist's Perspective

The molecule presents two nucleophilic centers: the secondary amine within the piperidine ring and the Boc-protected primary amine. The Boc group renders the primary amine unreactive under most conditions except strong acid, allowing for selective functionalization of the piperidine nitrogen first.

Caption: Dual reactive sites of the core molecule.

Protocol 1: Acid-Mediated Boc Deprotection

This is the most fundamental transformation for this building block, unmasking the primary amine for subsequent coupling reactions.

Mechanism Rationale: The reaction is initiated by protonation of the Boc group's carbonyl oxygen by a strong acid like TFA. This facilitates the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine and carbon dioxide gas.[7][9]

Step-by-Step Methodology:

- **Dissolution:** Dissolve **Tert-butyl (piperidin-4-ylmethyl)carbamate** (1.0 eq) in dichloromethane (DCM).
- **Acid Addition:** Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C. Caution: The reaction evolves CO₂ gas; ensure the system is not closed.[7][18]
- **Reaction:** Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
- **Workup:** Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- **Neutralization:** Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and then with brine.
- **Isolation:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product, 4-(aminomethyl)piperidine, often as a TFA salt if neutralization is omitted.

Protocol 2: N-Alkylation of the Piperidine Ring

This protocol demonstrates how to modify the piperidine ring while the primary amine remains protected, a key step in building molecular complexity.

Step-by-Step Methodology:

- **Setup:** To a solution of **Tert-butyl (piperidin-4-ylmethyl)carbamate** (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).
- **Electrophile Addition:** Add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq).

- Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until TLC indicates consumption of the starting material.
- Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na_2SO_4 , and concentrate. Purify the residue by column chromatography to isolate the N-alkylated product.

Applications in Medicinal Chemistry and Drug Development

The true value of this building block is realized in its application as a precursor to complex, biologically active molecules.

A Scaffold for Diverse Therapeutic Targets

The piperidin-4-ylmethylamine core is a versatile scaffold used to target a wide array of proteins. Its derivatives have been investigated as:

- NLRP3 Inflammasome Inhibitors: Used as a key starting material in the synthesis of novel inhibitors for modulating critical inflammatory pathways.[\[4\]](#)
- Acetylcholinesterase (AChE) Inhibitors: The piperidine moiety is crucial for designing ligands that fit into the active site of AChE, a primary therapeutic strategy for Alzheimer's disease.[\[4\]](#)
- Kinase Inhibitors: The piperidine can serve as a solvent-exposed moiety to improve solubility and pharmacokinetic properties, while the primary amine can be used to build linkages to other pharmacophoric elements.
- Orexin Receptor Antagonists & IRAK4 Inhibitors: Chiral versions of related piperidine carbamates are pivotal intermediates in the synthesis of these important therapeutic agents.[\[19\]](#)

Case Study: Conceptual Synthetic Pathway to a Novel Inhibitor

This diagram illustrates a hypothetical, yet plausible, synthetic route starting from our title compound to create a more complex molecule, demonstrating the sequential functionalization enabled by its structure.

Caption: Conceptual pathway showing sequential modification.

Conclusion

Tert-butyl (piperidin-4-ylmethyl)carbamate is more than just a chemical reagent; it is a testament to the principles of modern synthetic strategy. By providing two differentially protected nitrogen atoms on a pharmaceutically validated piperidine scaffold, it offers chemists a reliable and versatile platform for the efficient construction of complex molecules. Its robust design minimizes synthetic steps, allows for controlled, sequential reactions, and ultimately accelerates the discovery and development of novel therapeutics. Its continued prevalence in patents and publications solidifies its status as an indispensable tool in the arsenal of the medicinal chemist.

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